molecular formula C16H14F3NO3 B263572 N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide

N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No. B263572
M. Wt: 325.28 g/mol
InChI Key: WRDUYFLJBGSGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. It has also been suggested that N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. Additionally, N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has been reported to inhibit the replication of certain viruses, such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents, making it suitable for various experimental procedures. However, N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has some limitations as well. It is not very stable in aqueous solutions and can decompose over time. Additionally, N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide and its potential targets. Additionally, research can be conducted to improve the bioavailability of N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide and develop more stable formulations for in vivo use.
In conclusion, N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide and its applications in various fields.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde and 4-(trifluoromethyl)benzoyl chloride. The reaction involves the formation of an imine intermediate, which is then reduced to N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide using a reducing agent such as sodium borohydride. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has also been investigated as a potential inhibitor of protein-protein interactions, which play a crucial role in many biological processes.

properties

Product Name

N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO3/c1-22-12-7-8-13(14(9-12)23-2)20-15(21)10-3-5-11(6-4-10)16(17,18)19/h3-9H,1-2H3,(H,20,21)

InChI Key

WRDUYFLJBGSGSG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC

Origin of Product

United States

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